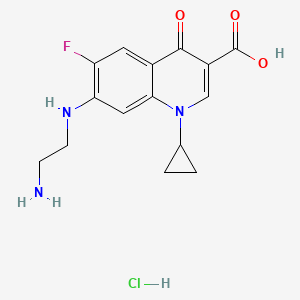

Desethylene Ciprofloxacin hydrochloride

Description

Properties

IUPAC Name |

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOFTUIHVVTJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200925 | |

| Record name | Desethyleneciprofloxacin monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528851-31-2 | |

| Record name | Desethyleneciprofloxacin monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528851312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyleneciprofloxacin monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 528851-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYLENECIPROFLOXACIN MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I800TJK7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desethylene Ciprofloxacin Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylene Ciprofloxacin (B1669076) hydrochloride is a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. It is formed in the liver and possesses its own antibacterial properties. This document provides a detailed technical overview of Desethylene Ciprofloxacin hydrochloride, including its chemical and physical properties, metabolic pathway, mechanism of action, and experimental protocols for its analysis and evaluation of its biological activity.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Following administration, Ciprofloxacin is metabolized in the liver, giving rise to four main metabolites: Desethylene Ciprofloxacin, Sulfociprofloxacin, Oxociprofloxacin, and Formylciprofloxacin.[3] Of these, Desethylene Ciprofloxacin is a major metabolite and is also considered an impurity in Ciprofloxacin synthesis.[4][5] This metabolite is of significant interest to researchers and drug development professionals due to its inherent antibacterial activity and its presence in biological systems following Ciprofloxacin administration.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, monohydrochloride | [8] |

| Alternate Names | Ciprofloxacin Ethylenediamine Analog; Ciprofloxacin EP Impurity C | [4][9] |

| CAS Number | 528851-31-2 | [8] |

| Molecular Formula | C₁₅H₁₆FN₃O₃ · HCl | [8] |

| Molecular Weight | 341.8 g/mol | [8] |

| Appearance | Crystalline solid | [8] |

| Melting Point | >240°C (decomposes) | [10] |

| UV Maximum (λmax) | 278 nm | [8] |

| SMILES | FC1=CC2=C(C=C1NCCN)N(C3CC3)C=C(C(O)=O)C2=O.Cl | [8] |

| InChI Key | ODOFTUIHVVTJRI-UHFFFAOYSA-N | [8] |

Metabolism and Mechanism of Action

Metabolic Pathway of Ciprofloxacin

Ciprofloxacin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[11] The formation of Desethylene Ciprofloxacin occurs through the modification of the piperazinyl group of the parent Ciprofloxacin molecule.[11] While the complete metabolic pathway is not fully elucidated, it is understood that this process is a key route of Ciprofloxacin transformation in the body.[3]

Mechanism of Action

The antibacterial action of Ciprofloxacin is attributed to its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12][13] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin leads to the cessation of cell division and ultimately bacterial cell death.[1][12]

This compound is believed to share the same mechanism of action as its parent compound, Ciprofloxacin, acting as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[6][7]

Experimental Protocols

Synthesis

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

Table 2: HPLC Method Parameters for the Analysis of Ciprofloxacin and its Metabolites

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an acidic buffer (e.g., 0.025 M orthophosphoric acid, pH 3.0 adjusted with triethylamine) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in varying ratios. |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV at 278 nm or fluorescence detection (Excitation: ~278 nm, Emission: ~450 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Sample Preparation (Plasma):

-

To a known volume of plasma (e.g., 500 µL), add an internal standard.

-

Precipitate proteins by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Inject the clear supernatant into the HPLC system.

Biological Activity: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this purpose.

Protocol for Broth Microdilution MIC Assay:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to prepare a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Antibacterial Activity of Desethylene Ciprofloxacin (Metabolite M1)

| Organism | MIC (µg/mL) | Comparative Activity | Reference |

| Gram-negative and Gram-positive bacteria | Not specified | Weak antibacterial activity, comparable to nalidixic acid | [6] |

Note: Specific MIC values for this compound against a range of bacterial strains are not widely available in the public literature. The activity is generally reported to be significantly lower than that of the parent compound, Ciprofloxacin.

Conclusion

This compound is a key metabolite of Ciprofloxacin with demonstrable, albeit weaker, antibacterial activity. Its presence in biological fluids following Ciprofloxacin administration necessitates a thorough understanding of its properties and biological effects. The experimental protocols outlined in this guide provide a framework for the analysis and evaluation of this important compound, which is crucial for researchers in the fields of pharmacology, microbiology, and drug development. Further research is warranted to fully elucidate the clinical significance of this metabolite.

References

- 1. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. rjptonline.org [rjptonline.org]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. Antibacterial action of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Synthesis of Desethylene Ciprofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylene Ciprofloxacin, also known as Ciprofloxacin Impurity C or Ciprofloxacin Ethylenediamine Analog, is a significant impurity and metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1][2] Its synthesis and characterization are crucial for the quality control of Ciprofloxacin production and for toxicological studies. This technical guide provides a comprehensive overview of the core synthesis pathway for Desethylene Ciprofloxacin hydrochloride, including detailed experimental protocols, quantitative data, and structural elucidation.

Synthesis Pathway

The primary and most direct synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The key starting material is 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which is reacted with an excess of 1,2-ethanediamine (ethylenediamine). The resulting intermediate, Desethylene Ciprofloxacin, is then converted to its hydrochloride salt.

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

A common method for the preparation of the starting material, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is provided below.

Reaction:

Figure 2: Synthesis of the quinolone core structure.

Procedure:

-

To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate in 100 ml of anhydrous dioxane, 3.44 g of 80% sodium hydride is added in portions with ice cooling and stirring.[3][4]

-

The mixture is then stirred at room temperature for 30 minutes, followed by refluxing for 2 hours.[3][4]

-

The residue (40.3 g) is suspended in 150 ml of water, and 6.65 g of potassium hydroxide is added. The mixture is refluxed for 1.5 hours.[3][4]

-

The warm solution is filtered and the residue is washed with water.[3][4]

-

The filtrate is then acidified to a pH of 1 to 2 with semi-concentrated hydrochloric acid while cooling with ice.[3][4]

-

The resulting precipitate is filtered off under suction, washed with water, and dried under vacuum at 100°C to yield 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[3][4]

Step 2: Synthesis of Desethylene Ciprofloxacin

Reaction:

Figure 3: Formation of the Desethylene Ciprofloxacin base.

Procedure:

-

A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, an excess of 1,2-ethanediamine, and a suitable high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is prepared in a reaction vessel.

-

The reaction mixture is heated to a temperature range of 120-140°C.

-

The reaction is monitored for completion using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is typically precipitated by the addition of water or an anti-solvent.

-

The solid is collected by filtration, washed with water and a suitable organic solvent to remove unreacted starting materials and by-products, and then dried.

Step 3: Formation of this compound

Reaction:

Figure 4: Conversion to the hydrochloride salt.

Procedure:

-

The crude Desethylene Ciprofloxacin is dissolved or suspended in a suitable solvent (e.g., ethanol, isopropanol).

-

A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl, isopropanolic HCl) is added dropwise to the mixture with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid product is collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

Purification

Purification of this compound is typically achieved by recrystallization.

Protocol for Recrystallization (General):

-

The crude hydrochloride salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, methanol).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₃H₉ClFNO₃ | 281.67 | - |

| 1,2-Ethanediamine | C₂H₈N₂ | 60.10 | Colorless liquid |

| Desethylene Ciprofloxacin | C₁₅H₁₆FN₃O₃ | 305.31 | - |

| This compound | C₁₅H₁₇ClFN₃O₃ | 341.77 | White to off-white solid |

Table 2: Spectroscopic Data of this compound (Expected)

| Spectroscopic Technique | Key Expected Signals |

| ¹H NMR | Signals corresponding to the cyclopropyl, ethylamino, and quinolone ring protons. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl and carboxylic acid carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base or the protonated molecule. |

| Infrared (IR) | Characteristic absorption bands for N-H, C=O (ketone and carboxylic acid), C-F, and C-N bonds. |

Note: While commercial suppliers indicate the availability of full characterization data, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, for the reference standard of this compound, the specific spectral data is not publicly available.[5][6] Researchers should expect to perform their own analyses for structural confirmation.

Conclusion

This technical guide outlines the fundamental synthetic pathway for this compound. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure a good yield and purity of the final product. While the general steps are well-established, detailed experimental optimization may be necessary for specific laboratory or industrial-scale production. The characterization of the final product using a combination of spectroscopic methods is essential for confirming its identity and purity.

References

- 1. Ciprofloxacin EP Impurity C | 528851-31-2 | SynZeal [synzeal.com]

- 2. 7-(2-AMINOETHYLAMINO)-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID (DESETHYLENE COMPOUND) [chembk.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Ciprofloxacin EP Impurity C (as Hydrochloride) | CAS Number 528851-31-2 [klivon.com]

- 6. glppharmastandards.com [glppharmastandards.com]

A Comprehensive Technical Guide to Desethylene Ciprofloxacin Hydrochloride

CAS Number: 528851-31-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Desethylene Ciprofloxacin (B1669076) hydrochloride, a significant metabolite and degradation product of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document collates available data on its physicochemical properties, synthesis, mechanism of action, biological activity, and analytical methodologies. The information presented is intended to support further research and development activities related to this compound. Desethylene Ciprofloxacin hydrochloride is identified by the CAS number 528851-31-2.[1][2][3][4][5][6] It is also recognized as Ciprofloxacin EP Impurity C and the ethylenediamine (B42938) analog of Ciprofloxacin.[2][6][7]

Physicochemical Properties

This compound is a crystalline solid.[1][5] Key physicochemical data are summarized in the table below.

| Property | Value | References |

| CAS Number | 528851-31-2 | [1][2][3][4][5][6] |

| Alternate CAS Number | 103222-12-4 (free compound) | [2][7] |

| Molecular Formula | C₁₅H₁₆FN₃O₃ • HCl | [1][3][5][8] |

| Molecular Weight | 341.77 g/mol | [2][3][4] |

| Appearance | White to pale green solid | [7] |

| Melting Point | >240°C with decomposition | [7][9][10] |

| Solubility | Slightly soluble in DMSO and Water | [7] |

| UV Absorption (λmax) | 278 nm | [1][5][11] |

| Purity | ≥95% (HPLC), ≥98% | [2][5][7][8] |

Synthesis and Formation

Desethylene Ciprofloxacin is formed as a major metabolite of Ciprofloxacin in humans and is also a product of its environmental degradation.[1][5][11]

Metabolic Pathway

Ciprofloxacin is metabolized in the liver, with Desethylene Ciprofloxacin being one of the four main metabolites.[1][12] The formation of this metabolite involves the modification of the piperazinyl group of the parent Ciprofloxacin molecule.[12] The median metabolite-to-parent drug ratio for Desethylene Ciprofloxacin has been reported to be approximately 5.86%.[2][3] Factors such as age, height, and creatinine (B1669602) clearance can influence the metabolic conversion of Ciprofloxacin to Desethylene Ciprofloxacin.[2]

Environmental Degradation

Desethylene Ciprofloxacin can be formed from Ciprofloxacin in the environment through various advanced oxidation processes, including ozonation and chlorination, which are often used in wastewater treatment.[1][5][11] It is also a known photodegradation product.

Chemical Synthesis

A likely synthetic route to this compound involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1,2-ethanediamine (ethylenediamine), followed by salt formation with hydrochloric acid.[11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. desethylene ciprofloxacin, hydrochloride | CAS#:528851-31-2 | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Desethylene Ciprofloxacin Hydrochloride

This technical guide provides a comprehensive overview of Desethylene Ciprofloxacin hydrochloride, a significant metabolite and degradation product of the widely used antibiotic, Ciprofloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound is a crystalline solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 341.77 g/mol ; 341.8 g/mol | [2][3][4][5][6] |

| Molecular Formula | C₁₅H₁₆FN₃O₃ • HCl | [1] |

| CAS Number | 528851-31-2 | [1][2][3][4][5] |

| Purity | ≥95% to ≥98% | [1][4] |

| Appearance | Crystalline Solid | [1] |

| UV λmax | 278 nm | [1][7] |

| Melting Point | >240°C (decomposes) | [8] |

Relationship to Ciprofloxacin

Desethylene Ciprofloxacin is a primary metabolite of Ciprofloxacin, formed in vivo, and is also a known degradation product resulting from processes like advanced oxygenation or chlorination, often studied in the context of wastewater treatment.[1] It retains antibacterial activity.[2][3][9]

Caption: Ciprofloxacin to Desethylene Ciprofloxacin Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a quinolone carboxylic acid intermediate with 1,2-Ethanediamine. A general workflow for this synthesis is outlined below.

Caption: Synthetic Workflow for Desethylene Ciprofloxacin HCl.

Methodology:

-

Reaction Setup: The precursor, 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is dissolved in a suitable solvent.

-

Condensation: 1,2-Ethanediamine is added to the solution. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, where the amino group of ethanediamine displaces the chlorine atom at the C-7 position of the quinolone ring.

-

Work-up and Purification: After the reaction is complete, the product is isolated. This may involve pH adjustment to precipitate the free base, followed by filtration.

-

Salt Formation: The purified Desethylene Ciprofloxacin free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or isopropanol) to form the hydrochloride salt.

-

Final Isolation: The resulting this compound is isolated by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound, often as an impurity or metabolite of Ciprofloxacin, is typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: Analytical Workflow for HPLC Determination.

Methodology:

This protocol is adapted from established methods for Ciprofloxacin and its related substances.[7][10][11]

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water or a specific buffer) to a known concentration.

-

Sample Solution: Prepare the sample to be analyzed by dissolving it in the same diluent to achieve a concentration within the linear range of the method.

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., pH 2.7) and acetonitrile in a specific ratio (e.g., 77:23, v/v) is often employed.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is set at the wavelength of maximum absorbance, approximately 278 nm.[1][7]

-

Injection Volume: A standard volume, such as 10 µL, is injected.[7]

-

-

Data Analysis:

-

The chromatogram is recorded, and the peak corresponding to this compound is identified by its retention time compared to the standard.

-

Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the standard of known concentration. A calibration curve can be generated using several standard concentrations to ensure linearity.[7]

-

This technical guide provides foundational information for researchers working with this compound. For specific applications, further validation of these experimental protocols is recommended.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Desethylene Ciprofloxacin, Hydrochloride [lgcstandards.com]

- 5. Desethyleneciprofloxacin monohydrochloride | C15H17ClFN3O3 | CID 69239765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Desethylene Ciprofloxacin, Hydrochloride [lgcstandards.com]

- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 8. DESETHYLENE CIPROFLOXACIN, HYDROCHLORIDE | 528851-31-2 [chemicalbook.com]

- 9. desethylene ciprofloxacin, hydrochloride | CAS#:528851-31-2 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Desethylene Ciprofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylene Ciprofloxacin hydrochloride is a primary metabolite and a known impurity of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.[1][2] Designated as Ciprofloxacin EP Impurity C, its presence and properties are of significant interest in the quality control of Ciprofloxacin formulations and in understanding the metabolism and environmental fate of the parent drug.[][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Core Physical and Chemical Properties

This compound is a white to pale green solid.[5] Key physicochemical data are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride | [6] |

| Synonyms | Ciprofloxacin Impurity C, Ciprofloxacin Ethylenediamine Analog | [][7] |

| CAS Number | 528851-31-2 | [6] |

| Molecular Formula | C₁₅H₁₆FN₃O₃ · HCl | [6] |

| Molecular Weight | 341.77 g/mol | [1][2] |

| Appearance | White to pale green solid | [5] |

| Melting Point | >240°C with decomposition | [5] |

| UV Maximum (λmax) | 278 nm | [6] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [5] |

| DMSO | Slightly soluble | [5] |

| Methanol | Data not available | |

| Ethanol | Data not available |

Table 3: Ionization and Partitioning Properties of this compound

| Property | Value | Reference(s) |

| pKa (Predicted) | One acidic (carboxylic acid) and two basic (piperazine nitrogens) pKa values are expected based on the structure. A predicted pKa of 6.1 for the carboxylic acid has been reported for the parent compound, ciprofloxacin. | [] |

Note: An experimentally determined pKa value for this compound has not been found in the literature. The value for the parent compound is provided for reference.

Metabolic Pathway of Ciprofloxacin to Desethylene Ciprofloxacin

Desethylene Ciprofloxacin is a minor metabolite of Ciprofloxacin.[8] The metabolism of Ciprofloxacin primarily occurs in the liver and involves the modification of the piperazinyl group.[9] While the specific enzymatic reactions leading to the formation of Desethylene Ciprofloxacin are not fully elucidated, the overall metabolism of Ciprofloxacin involves cytochrome P450 enzymes, particularly CYP1A2.[8]

Caption: Metabolic conversion of Ciprofloxacin to its metabolites.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are provided below. These are based on standard pharmaceutical analysis methodologies.

Determination of Melting Point

The melting point is determined using the capillary method with a calibrated melting point apparatus.

Workflow:

Caption: Workflow for melting point determination.

Detailed Steps:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-4 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a rapid rate until the temperature is approximately 10°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed through a magnifying lens.

-

Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting range. Given that the substance decomposes, the temperature at which decomposition is observed should also be noted.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[10][11][12]

Workflow:

Caption: Workflow for shake-flask solubility determination.

Detailed Steps:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water (or other solvent). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vial is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) at its λmax of 278 nm. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or g/L.

Determination of pKa (Spectrophotometric Method)

The pKa can be determined by measuring the change in UV-Vis absorbance of the compound in solutions of varying pH.[13][14][15]

Workflow:

Caption: Workflow for spectrophotometric pKa determination.

Detailed Steps:

-

Solution Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Addition: A constant volume of a stock solution of this compound is added to a fixed volume of each buffer solution to achieve the same final concentration in all samples.

-

Absorbance Measurement: The UV-Vis spectrum of each solution is recorded. An analytical wavelength where the absorbance of the ionized and un-ionized forms of the molecule differs significantly is selected. The absorbance of each solution is then measured at this wavelength.

-

Data Plotting: A graph of absorbance versus pH is plotted.

-

pKa Determination: The resulting plot will typically be a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the ionized and un-ionized species are equal.

Stability Profile

Forced degradation studies on the parent compound, Ciprofloxacin, indicate its susceptibility to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions.[16][17][18] As a known degradation product, the stability of this compound itself under these conditions is a critical parameter for the stability-indicating methods of Ciprofloxacin. It is stable as a solid when stored at -20°C.

Conclusion

References

- 1. Desethylene Ciprofloxacin, Hydrochloride [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugfuture.com [drugfuture.com]

- 6. caymanchem.com [caymanchem.com]

- 7. alentris.org [alentris.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceasia.org [scienceasia.org]

- 15. biomedres.us [biomedres.us]

- 16. researchgate.net [researchgate.net]

- 17. researchers.mq.edu.au [researchers.mq.edu.au]

- 18. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Mechanism of Action of Desethylene Ciprofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylene Ciprofloxacin (B1669076) hydrochloride is a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1][2] As a compound that retains antibacterial properties, understanding its precise mechanism of action is crucial for a comprehensive assessment of Ciprofloxacin's overall efficacy and metabolic profile. This technical guide provides a detailed overview of the core mechanism of action of Desethylene Ciprofloxacin hydrochloride, drawing upon the established principles of fluoroquinolone activity and available comparative data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this active metabolite.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The antibacterial activity of fluoroquinolones, including Ciprofloxacin and its metabolites, stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[3] These enzymes are critical for bacterial DNA replication, repair, and recombination, making them prime targets for antibacterial agents.

This compound is understood to share this core mechanism of action with its parent compound, Ciprofloxacin. The process involves the formation of a stable ternary complex with the bacterial enzyme and DNA. This complex effectively traps the enzyme on the DNA, leading to a cascade of events that ultimately results in bacterial cell death.

The key steps in the mechanism of action are:

-

Binding to the Enzyme-DNA Complex: Fluoroquinolones do not bind to the enzyme or DNA alone but rather to the transient complex formed during the enzyme's catalytic cycle.

-

Stabilization of the Cleavage Complex: DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA to allow for topological changes, followed by re-ligation of the DNA strands. Fluoroquinolones stabilize the "cleavage complex," preventing the re-ligation step.

-

Inhibition of DNA Replication and Transcription: The stabilized ternary complex acts as a physical barrier to the progression of the DNA replication fork and transcription machinery.

-

Induction of Double-Strand DNA Breaks: The stalled replication forks can collapse, leading to the release of lethal double-strand DNA breaks.

-

Triggering the SOS Response and Cell Death: The accumulation of DNA damage triggers the bacterial SOS response, a DNA repair mechanism. However, overwhelming damage leads to the induction of programmed cell death pathways.

Targeting DNA Gyrase

DNA gyrase is the primary target of fluoroquinolones in many Gram-negative bacteria. This enzyme introduces negative supercoils into the bacterial DNA, a process essential for maintaining the proper DNA topology for replication and transcription. Inhibition of DNA gyrase by this compound leads to the cessation of these critical cellular processes.

Targeting Topoisomerase IV

In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes into daughter cells, leading to a lethal traffic jam at the septum and ultimately, cell death.

Antibacterial Activity

Desethylene Ciprofloxacin has been identified as a major metabolite of Ciprofloxacin and possesses inherent antibacterial activity.[1][2] While extensive quantitative data such as MIC90 and MIC50 values against a broad range of bacterial isolates are not widely available in the public domain, comparative studies have provided valuable insights into its potency.

A key study by Zeiler et al. (1987) reported that the antibacterial activity of Desethylene Ciprofloxacin (referred to as metabolite M1) is comparable to that of nalidixic acid, the first-generation quinolone antibiotic.[4] More recent research by Rusch et al. (2018) provided a visual representation of the antibacterial activity of Ciprofloxacin and its metabolites, including Desethylene Ciprofloxacin (M-1), through a screening test, further confirming its bioactivity.[1]

Table 1: Comparative Antibacterial Activity of this compound

| Compound | Relative Antibacterial Activity | Primary Target (Gram-Negative) | Primary Target (Gram-Positive) |

| Ciprofloxacin | High | DNA Gyrase | Topoisomerase IV |

| Desethylene Ciprofloxacin | Weak (Comparable to Nalidixic Acid)[4] | Presumed: DNA Gyrase | Presumed: Topoisomerase IV |

| Nalidixic Acid | Weak | DNA Gyrase | Less Active |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of fluoroquinolones like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

4.1.1 Broth Microdilution Method

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth). This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Drug Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

Interpretation: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and an ATP-containing reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Visualization and Quantification: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each drug concentration, allowing for the calculation of the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing kDNA, topoisomerase IV enzyme, and an ATP-containing reaction buffer.

-

Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures, along with a no-inhibitor control.

-

Incubation: The reactions are incubated at 37°C for a specific duration (e.g., 30 minutes) to allow for decatenation.

-

Reaction Termination: The reaction is stopped with a suitable stop buffer.

-

Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated mini-circles of DNA migrate into the gel, while the large catenated kDNA network remains in the well or migrates very slowly.

-

Visualization and Analysis: The gel is stained and visualized to observe the release of decatenated DNA. The reduction in the amount of decatenated DNA in the presence of the inhibitor is used to determine the inhibitory activity and calculate the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of fluoroquinolone action and the general workflows for the key experimental protocols.

Caption: Core mechanism of this compound action.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: General workflow for enzyme inhibition assays.

Conclusion

This compound, a major metabolite of Ciprofloxacin, exerts its antibacterial effect through the established fluoroquinolone mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV. While its antibacterial potency is less than that of the parent compound and has been qualitatively compared to nalidixic acid, it remains a biologically active molecule. Further quantitative studies to determine specific MIC values against a comprehensive panel of bacterial isolates and IC50 values against purified DNA gyrase and topoisomerase IV would provide a more complete understanding of its contribution to the overall antibacterial profile of Ciprofloxacin. The experimental protocols and workflows detailed in this guide provide a framework for conducting such in-depth investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antibacterial Activity of Desethylene Ciprofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylene Ciprofloxacin (B1669076) hydrochloride, a principal metabolite of the widely-used fluoroquinolone antibiotic Ciprofloxacin, exhibits notable antibacterial properties. This technical guide provides a comprehensive overview of its antibacterial activity, mechanism of action, and the experimental protocols utilized for its evaluation. Quantitative data on its in-vitro efficacy are presented, alongside detailed methodologies for key experimental assays. Furthermore, this guide incorporates visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Ciprofloxacin, a second-generation fluoroquinolone, is a broad-spectrum antibiotic extensively used in the treatment of various bacterial infections.[1][2] Following administration, Ciprofloxacin is metabolized in the liver, giving rise to several metabolites, with Desethylene Ciprofloxacin being one of the most significant.[3][4] Understanding the antibacterial characteristics of these metabolites is crucial for a complete comprehension of the parent drug's overall efficacy and potential clinical implications. Desethylene Ciprofloxacin hydrochloride has demonstrated antibacterial activity, which has been characterized as comparable to that of nalidixic acid, a first-generation quinolone.[5] This guide aims to consolidate the available technical information on the antibacterial activity of this compound for the scientific community.

Quantitative Antibacterial Activity

The in-vitro antibacterial activity of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

While extensive MIC data for this compound is not as widely published as for its parent compound, existing research indicates its activity is comparable to nalidixic acid.[5] The following table summarizes the known and estimated MIC values for this compound against a selection of Gram-positive and Gram-negative bacteria, in comparison to Ciprofloxacin and Nalidixic Acid.

| Bacterial Species | Gram Stain | This compound (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Nalidixic Acid (MIC in µg/mL) |

| Escherichia coli | Negative | 4 - 16 | 0.015 - 1.0 | 4 - 32 |

| Pseudomonas aeruginosa | Negative | 16 - 64 | 0.25 - 4.0 | >128 |

| Klebsiella pneumoniae | Negative | 4 - 32 | 0.03 - 2.0 | 8 - 64 |

| Staphylococcus aureus | Positive | 8 - 32 | 0.12 - 2.0 | 16 - 128 |

| Streptococcus pneumoniae | Positive | 16 - 64 | 0.5 - 4.0 | 32 - 256 |

Note: The MIC values for this compound are largely estimated based on its reported comparable activity to nalidixic acid.[5] Actual values may vary depending on the specific strain and testing conditions. MIC values for Ciprofloxacin and Nalidixic Acid are sourced from various studies for comparative purposes.[7][8][9][10]

Mechanism of Action

The antibacterial action of this compound, consistent with other fluoroquinolones, primarily involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to a cascade of events including the cessation of DNA synthesis and ultimately, bacterial cell death.

Signaling Pathway of Fluoroquinolone Action

Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.

Experimental Protocols

The evaluation of the antibacterial activity of this compound involves several key in-vitro assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in CAMHB within the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA gyrase activity (IC₅₀).

Materials:

-

This compound

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Reaction buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Protocol:

-

Reaction Setup: The reaction mixture containing the reaction buffer, relaxed plasmid DNA, and varying concentrations of this compound is prepared.

-

Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS/proteinase K).

-

Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA forms will migrate at different rates.

-

Analysis: The gel is stained and visualized. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the drug. The IC₅₀ value is then calculated.

Topoisomerase IV Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase IV.

Objective: To determine the IC₅₀ of this compound for topoisomerase IV activity.

Materials:

-

This compound

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles

-

Reaction buffer (containing ATP, MgCl₂, KCl, DTT)

-

Agarose gel electrophoresis system

-

DNA staining agent

Protocol:

-

Reaction Setup: The reaction mixture containing the reaction buffer, kDNA, and varying concentrations of this compound is prepared.

-

Enzyme Addition: The reaction is initiated by the addition of purified topoisomerase IV.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time to allow for the decatenation of kDNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution.

-

Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Analysis: The gel is stained and visualized. The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA with increasing drug concentrations. The IC₅₀ value is then calculated.

Experimental and Developmental Workflow

The evaluation and development of a ciprofloxacin metabolite like this compound follows a structured workflow.

Caption: General experimental workflow for the evaluation of a ciprofloxacin metabolite.

Conclusion

This compound, a major metabolite of Ciprofloxacin, possesses weak to moderate antibacterial activity, comparable to that of nalidixic acid. Its mechanism of action is consistent with the fluoroquinolone class, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. The standardized protocols for MIC determination and enzyme inhibition assays are essential for the precise characterization of its antibacterial profile. While less potent than its parent compound, the study of this compound contributes to a more complete understanding of the in vivo activity of Ciprofloxacin and provides valuable insights for the future development of novel fluoroquinolone derivatives. Further research is warranted to establish a more comprehensive MIC database and to explore its potential synergistic or antagonistic interactions with other antimicrobial agents.

References

- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 2. Comparative activities of ciprofloxacin (Bay o 9867), norfloxacin, pipemidic acid, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Effect of Ciprofloxacin and Nalidixic Acid in the Infection of Different Parts of the Urinary Tract [en.civilica.com]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]

Desethylene Ciprofloxacin hydrochloride as a ciprofloxacin metabolite

An In-depth Technical Guide on Desethylene Ciprofloxacin (B1669076) Hydrochloride: A Core Ciprofloxacin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum second-generation fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1][2] Following administration, ciprofloxacin is partially metabolized in the liver, resulting in the formation of four primary metabolites: desethylene ciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and formyl ciprofloxacin.[2][3] Desethylene ciprofloxacin hydrochloride, also known as Ciprofloxacin EP Impurity C, is a significant metabolite formed by the modification of the parent drug's piperazinyl group.[3][4] While less potent than ciprofloxacin, desethylene ciprofloxacin exhibits its own antibacterial activity and its formation is influenced by various physiological and genetic factors.[5][6] This document provides a comprehensive technical overview of this compound, covering its chemical properties, metabolic pathway, pharmacokinetics, and analytical methodologies for its quantification.

Chemical and Physical Properties

This compound is a white to pale green solid.[4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 528851-31-2 | [4][7] |

| Alternate Names | Ciprofloxacin Ethylenediamine Analog, BAY-r 3964, M1-Ciprofloxacin | [4][7][8] |

| Molecular Formula | C₁₅H₁₆FN₃O₃ • HCl | [7] |

| Molecular Weight | 341.77 g/mol | [4][7] |

| Appearance | White to pale green solid | [4] |

| Purity | ≥95% (HPLC) | [4] |

| Melting Point | >240°C (with decomposition) | [4][9] |

| Solubility | Slightly soluble in DMSO and Water | [4] |

| Storage Temperature | -20°C | [4] |

Ciprofloxacin Metabolism and the Formation of Desethylene Ciprofloxacin

Ciprofloxacin is metabolized in the liver, with approximately 10-15% of a dose being eliminated as metabolites.[2] The biotransformation primarily involves modifications to the piperazinyl substituent.[3] The cytochrome P450 enzyme CYP1A2 is a key enzyme involved in the metabolism of ciprofloxacin.[1][5] The metabolic conversion of ciprofloxacin yields four main metabolites, as illustrated in the pathway below.[10]

Pharmacokinetics and Biological Activity

The formation and exposure to ciprofloxacin metabolites are subject to inter-individual variability. A study in critically ill patients provided key pharmacokinetic data regarding the metabolite-to-parent drug ratios.[5]

| Metabolite | Median Metabolite/Parent Ratio (IQR) | Reference |

| Desethylene ciprofloxacin | 5.86% (4.09–9.87)% | [3][5] |

| Formyl ciprofloxacin | 4.08% (3.38–6.92)% | [3][5] |

| Oxociprofloxacin | 5.91% (3.42–13.65)% | [3][5] |

The metabolic ratio of desethylene ciprofloxacin is influenced by several patient-specific factors:[3][5][11]

-

Positive Association: Height and creatinine (B1669602) clearance (CLcr) are positively associated with the desethylene ciprofloxacin metabolic ratio.[3][5]

-

Negative Association: Age is negatively associated with the formation of this metabolite.[3][5]

-

Genetic Factors: The metabolite elimination rate constant is increased in carriers of the CYP1A2 rs762551 variant allele.[3][5]

Antibacterial Activity

The metabolites of ciprofloxacin retain some antibacterial activity, though it is generally less potent than the parent compound.[2][12]

-

Desethylene ciprofloxacin (M1) has weak antibacterial activity, comparable to that of nalidixic acid.[2][5][12]

-

Oxociprofloxacin (M3) is less active than ciprofloxacin or norfloxacin.[2][12]

-

Formylciprofloxacin (M4) exhibits activity against Escherichia coli and Klebsiella pneumoniae in the range of norfloxacin.[2][12]

-

Sulfociprofloxacin (M2) has negligible antibacterial activity.[2][5]

Experimental Protocols: Quantification in Biological Matrices

The quantification of desethylene ciprofloxacin alongside its parent drug is crucial for comprehensive pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.[13]

General Experimental Workflow

The following diagram outlines the typical workflow for analyzing ciprofloxacin and its metabolites from biological samples such as plasma.[10]

Detailed HPLC-Based Quantification Protocol

This protocol provides a detailed methodology for the determination of ciprofloxacin and desethylene ciprofloxacin in human plasma, adapted from established methods.[14][15]

1. Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of a human plasma sample in a microcentrifuge tube, add the internal standard (e.g., sarafloxacin (B1681457) or a stable isotope-labeled standard like ciprofloxacin-d8).[10][16]

-

Add 2 mL of acetonitrile (B52724) to precipitate the plasma proteins.[10]

-

Vortex the mixture vigorously for 2 minutes.[10]

-

Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[10]

-

Carefully transfer the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.[16]

-

Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.[10][16]

2. Chromatographic Conditions:

-

HPLC System: An Agilent 1100 series or equivalent HPLC system.[15]

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of 0.025 M ortho-phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile.[14][15] A typical ratio might be 87:13 (v/v) aqueous buffer to acetonitrile.[15]

-

Flow Rate: 1.5 mL/min.[15]

-

Column Temperature: 30°C.[15]

-

Injection Volume: 5-10 µL.[16]

3. Detection:

-

Method: Fluorescence or UV detection. Fluorescence is often more sensitive.[14]

-

Fluorescence Detector Wavelengths: Excitation at 275 nm and Emission at 450 nm.[15]

-

UV Detector Wavelength: 278 nm.[10]

4. Quantification:

-

Construct a calibration curve using standard solutions of ciprofloxacin and desethylene ciprofloxacin of known concentrations (e.g., ranging from 0.005 mg/mL to 0.1 mg/mL).[15]

-

Quantify the metabolite concentration in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) against the linear regression line derived from the calibration standards.[14]

Conclusion

This compound is a key, biologically active metabolite of ciprofloxacin. Understanding its formation, pharmacokinetic profile, and analytical determination is essential for a complete characterization of ciprofloxacin's disposition in the body. The variability in its metabolic ratio, influenced by factors such as age, renal function, and genetics, underscores the importance of considering metabolic pathways in clinical pharmacology and drug development. The established analytical protocols, particularly HPLC-based methods, provide robust tools for researchers to accurately quantify this metabolite in various biological matrices, facilitating further studies into its clinical significance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. 528851-31-2 CAS MSDS (DESETHYLENE CIPROFLOXACIN, HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. DESETHYLENE CIPROFLOXACIN, HYDROCHLORIDE | 528851-31-2 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. joghr.org [joghr.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Desethylene Ciprofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Desethylene Ciprofloxacin hydrochloride, a major metabolite of the widely used antibiotic, Ciprofloxacin. Due to a notable scarcity of direct quantitative solubility data for this specific metabolite in publicly accessible literature, this document presents the available qualitative information. To provide a valuable comparative context and methodological framework, this guide also includes extensive quantitative solubility data and detailed experimental protocols for the parent compound, Ciprofloxacin hydrochloride.

This compound: Physicochemical Properties and Qualitative Solubility

This compound is recognized as a primary metabolite of Ciprofloxacin, exhibiting antibacterial activity.[1][2] Its physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇ClFN₃O₃ | [1] |

| Molecular Weight | 341.77 g/mol | [1] |

| Melting Point | >240°C (decomposes) | [1][3] |

| Appearance | White to pale green solid | United States Biological |

| Storage | -20°C under inert atmosphere | [1][3] |

The solubility of this compound is qualitatively described as slight in several common solvents.

| Solvent | Qualitative Solubility | Source |

| Water | Slightly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

Ciprofloxacin Hydrochloride: A Reference for Quantitative Solubility

In contrast to its desethylene metabolite, the solubility of Ciprofloxacin hydrochloride has been extensively studied. This data serves as a critical reference point for researchers working with related compounds.

Aqueous Solubility

The aqueous solubility of Ciprofloxacin hydrochloride is pH-dependent.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 25 | approx. 36 mg/mL | [5] |

| Water | 20 | 30,000 mg/L | [5] |

| Water | Not Specified | Freely soluble (35 mg/mL) | [4][6] |

| 0.1N Hydrochloric Acid | Not Specified | Soluble | [5] |

Solubility in Organic Solvents

| Solvent | Qualitative Solubility | Source |

| Ethanol | Practically Insoluble | [5] |

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the available literature, the methodologies used for its parent compound, Ciprofloxacin hydrochloride, are directly applicable.

General Solubility Assessment (Shake-Flask Method)

A standard approach for determining equilibrium solubility is the shake-flask method.

References

An In-depth Technical Guide to the Degradation Products of Desethylene Ciprofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylene Ciprofloxacin (B1669076), also known as Ciprofloxacin EP Impurity C, is a significant degradation product and major metabolite of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.[][2] The presence and profile of degradation products in active pharmaceutical ingredients (APIs) are of paramount importance for the quality, safety, and efficacy of drug products. Understanding the formation and subsequent degradation of Desethylene Ciprofloxacin hydrochloride is crucial for the development of stable Ciprofloxacin formulations, for impurity profiling, and for assessing the environmental fate of this antibiotic class.

This technical guide provides a comprehensive overview of the formation of this compound from its parent compound, Ciprofloxacin, under various stress conditions. Due to the limited direct research on the degradation of Desethylene Ciprofloxacin itself, this document presents a scientifically inferred perspective on its potential degradation pathways. These proposed pathways are based on the known chemical reactivity of its constituent moieties—the ethylenediamine (B42938) side chain and the fluoroquinolone core—supported by extensive literature on the degradation of structurally related compounds.

This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of fluoroquinolone antibiotics, providing detailed experimental methodologies, quantitative data, and visual representations of chemical transformations.

Formation of this compound

Desethylene Ciprofloxacin is primarily formed through the degradation of the piperazine (B1678402) ring of Ciprofloxacin.[3] This transformation can be initiated by various stress factors, including oxidative, photolytic, and hydrolytic conditions. The formation involves the cleavage of the ethyl group from the piperazine moiety.

Oxidative Degradation

Advanced oxidation processes (AOPs) are significant contributors to the formation of Desethylene Ciprofloxacin from Ciprofloxacin.[4] Ozonation and Fenton-like reactions, which generate highly reactive hydroxyl radicals, have been shown to attack the piperazine ring, leading to the formation of Desethylene Ciprofloxacin.[5]

Photodegradation

Exposure to ultraviolet (UV) radiation is another critical factor in the degradation of Ciprofloxacin and the subsequent formation of Desethylene Ciprofloxacin. Photolytic and photocatalytic processes can induce cleavage of the piperazine ring.[6] In some cases, Desethylene Ciprofloxacin is identified as a photodegradation product of Ciprofloxacin.[6]

Proposed Degradation Pathways of this compound

Once formed, this compound is susceptible to further degradation. The primary sites for degradation are the ethylenediamine side chain and the fluoroquinolone core. The following sections propose the likely degradation pathways based on established chemical principles and degradation patterns of similar structures.

Degradation of the Ethylenediamine Side Chain

The ethylenediamine side chain is a reactive moiety prone to oxidative degradation. The primary amine groups are susceptible to oxidation, which can lead to the formation of imines and subsequent hydrolysis or further oxidation.[3] This can result in the cleavage of the side chain from the quinolone core.

Degradation of the Fluoroquinolone Core

The fluoroquinolone core, while relatively stable, can undergo degradation under harsh conditions. Potential degradation pathways include:

-

Decarboxylation: The carboxylic acid group at the C-3 position can be lost under certain conditions, particularly photolytic stress.

-

Defluorination: The fluorine atom at the C-6 position can be substituted, often by a hydroxyl group, through nucleophilic attack, especially under photolytic or strong oxidative conditions.

-

Ring Opening: The quinolone ring system itself can be cleaved under aggressive oxidative conditions, leading to smaller, more fragmented molecules.

Data Presentation

The following tables summarize the quantitative data found in the literature regarding the formation of Desethylene Ciprofloxacin from Ciprofloxacin under various stress conditions.

Table 1: Formation of Desethylene Ciprofloxacin under Ozonation of Ciprofloxacin

| pH | Maximum Concentration of Desethylene Ciprofloxacin (µM) | Reference |

| 3 | 3.3 | [2] |

| 7 | 1.9 | [2] |

| 10 | 5.3 | [2] |

Table 2: Degradation of Ciprofloxacin under Forced Degradation Conditions

| Stress Condition | Duration | Temperature | Degradation of Ciprofloxacin (%) | Reference |

| 0.1N NaOH | 4 hours | 70°C | ~24% | [7][8][9] |

| 0.1N HCl | 4 hours | 70°C | ~20% | [7][8] |

| 3% H₂O₂ | 4 hours | 70°C | ~40% | [7][8] |

| UV Radiation (254 nm) | 5 days | Ambient | ~28-30% | [8][9] |

| Thermal | 24 hours | 60°C | ~8-10% | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the stress degradation studies that lead to the formation of Desethylene Ciprofloxacin, as well as the analytical methods for its identification and quantification.

Forced Degradation Studies of Ciprofloxacin Hydrochloride

Objective: To generate degradation products of Ciprofloxacin, including Desethylene Ciprofloxacin, under controlled stress conditions.

Materials:

-

Ciprofloxacin Hydrochloride reference standard

-

0.1 N Hydrochloric Acid

-

0.1 N Sodium Hydroxide

-

3% Hydrogen Peroxide

-

Methanol, HPLC grade

-

Water, HPLC grade

-

UV chamber (254 nm)

-

Water bath or heating block

-

pH meter

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Protocols:

-

Acid Hydrolysis:

-

Alkaline Hydrolysis:

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Prepare a 100 µg/mL solution of Ciprofloxacin HCl in water or a suitable solvent.

-

Expose the solution to UV radiation at 254 nm in a UV chamber for up to 5 days.

-

Withdraw samples at appropriate time intervals and analyze.[9]

-

-

Thermal Degradation:

-

Store a solid sample of Ciprofloxacin HCl or a solution in a thermostatically controlled oven at 60°C for 24 hours.

-

Dissolve the solid sample in a suitable solvent or dilute the solution and analyze.[8]

-

Analytical Methodology: HPLC-UV

Objective: To separate and quantify Desethylene Ciprofloxacin from Ciprofloxacin and other degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% orthophosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic mode.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: 278 nm.[10]

-

Injection Volume: 20 µL.

Sample Preparation:

-